
Dinitrooxylead
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Lead nitrate is a white crystalline solid. The material is soluble in water. It is noncombustible but it will accelerate the burning of combustible materials. If large quantities of the material are involved in the fire an explosion may result. Prolonged exposure of the material to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material.
Eigenschaften
CAS-Nummer |
18256-98-9 |
|---|---|
Molekularformel |
N2O6Pb Pb(NO3)2 Pb(NO3)2 N2O6P |
Molekulargewicht |
331 g/mol |
IUPAC-Name |
dinitrooxylead |
InChI |
InChI=1S/2NO3.Pb/c2*2-1(3)4;/q2*-1;+2 |
InChI-Schlüssel |
RLJMLMKIBZAXJO-UHFFFAOYSA-N |
Verunreinigungen |
Impurities typically present in the reagent grade incl copper, iron and chloride ... |
SMILES |
[N+](=O)([O-])O[Pb]O[N+](=O)[O-] |
Kanonische SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pb+2] |
Color/Form |
White or colorless translucent crystals Colorless, cubic crystals |
Dichte |
4.53 at 68 °F (USCG, 1999) 4.53 g/cu cm Relative density (water = 1): 4.6 |
melting_point |
470 °C |
Key on ui other cas no. |
10099-74-8 |
Physikalische Beschreibung |
Lead nitrate is a white crystalline solid. The material is soluble in water. It is noncombustible but it will accelerate the burning of combustible materials. If large quantities of the material are involved in the fire an explosion may result. Prolonged exposure of the material to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. DryPowder; Liquid; PelletsLargeCrystals WHITE OR COLOURLESS CRYSTALS. |
Piktogramme |
Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard |
Löslichkeit |
Slightly soluble in ethanol 1 g in 2 mL cold water; 1 g in 0.75 mL boiling water; 1 g in 2500 mL absolute alcohol; 1 g in 75 mL absolute methanol; insol in concentrated nitric acid 37.65 g/100 cu cm water at 0 °C; 56.5 g/100 cu cm at 20 °C; 127 g/100 cu cm at 100 °C 59.7 g/100 cu cm of water at 25 °C Solubility in water, g/100ml at 20 °C: 52 |
Synonyme |
lead (2+) nitrate lead nitrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



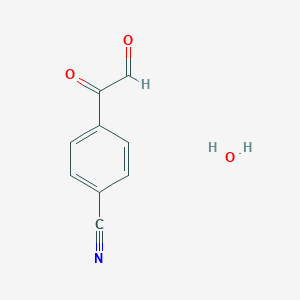
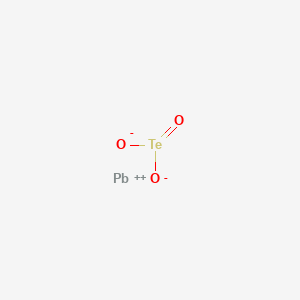
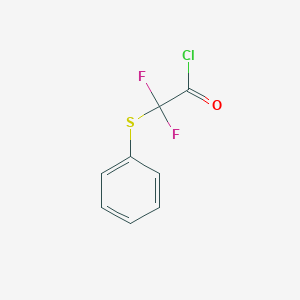

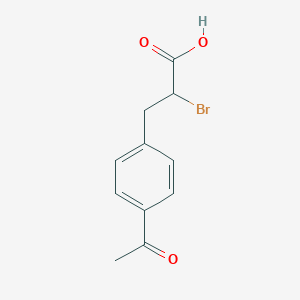
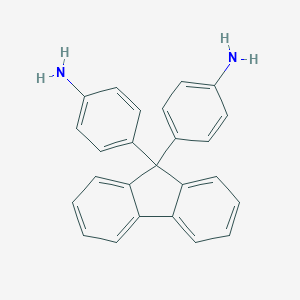
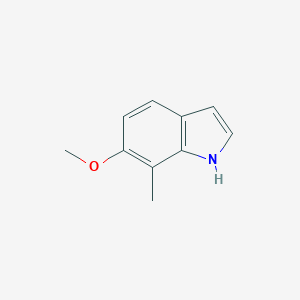
![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)
![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)
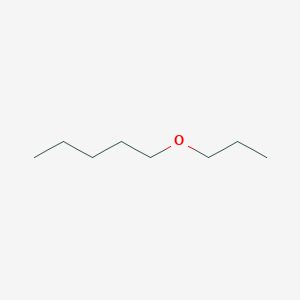
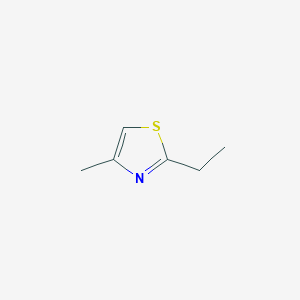

![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)
